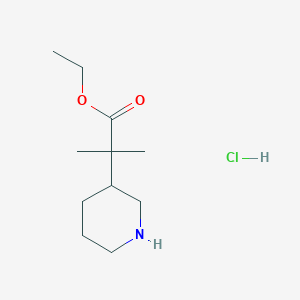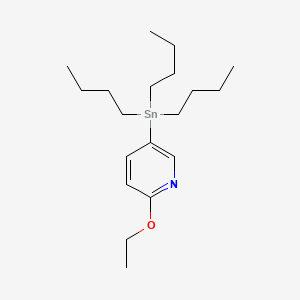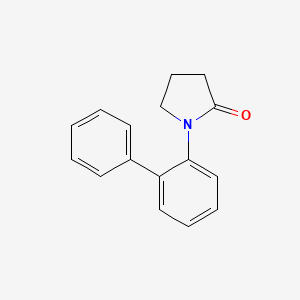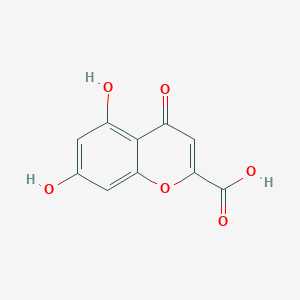![molecular formula C9H9N3O2S2 B13697972 5-[3-(Methylsulfonyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13697972.png)
5-[3-(Methylsulfonyl)phenyl]-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Methylsulfonyl)phenyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 3-(methylsulfonyl)aniline with thiosemicarbazide in the presence of a dehydrating agent . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.
化学反応の分析
Types of Reactions
5-[3-(Methylsulfonyl)phenyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted thiadiazole derivatives.
科学的研究の応用
5-[3-(Methylsulfonyl)phenyl]-1,3,4-thiadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an antimalarial agent.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly for its bioavailability and metabolic stability.
作用機序
The mechanism of action of 5-[3-(Methylsulfonyl)phenyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), which is crucial for the survival of the malaria parasite . The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the parasite’s life cycle.
類似化合物との比較
Similar Compounds
5-(3-(Methylsulfonyl)phenyl)-3-(4-(methylsulfonyl)phenyl)-3H-imidazo[4,5-b]pyridine: This compound is also explored for its antimalarial activity and has shown promising results.
1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazol-3-yl)phenyl)-3-(pyrimidin-5-yl)urea: Another compound with similar structural features and potential biological activities.
Uniqueness
5-[3-(Methylsulfonyl)phenyl]-1,3,4-thiadiazol-2-amine is unique due to its specific structural features and the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. Its potential as a PfPI4K inhibitor sets it apart from other similar compounds .
特性
分子式 |
C9H9N3O2S2 |
|---|---|
分子量 |
255.3 g/mol |
IUPAC名 |
5-(3-methylsulfonylphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H9N3O2S2/c1-16(13,14)7-4-2-3-6(5-7)8-11-12-9(10)15-8/h2-5H,1H3,(H2,10,12) |
InChIキー |
YZOXXWPNGABIPE-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(S2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


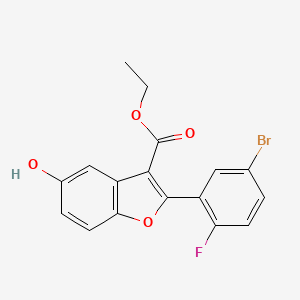


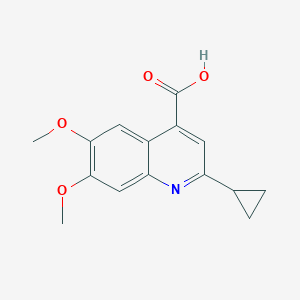
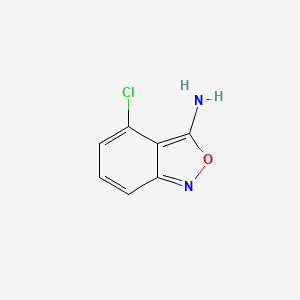
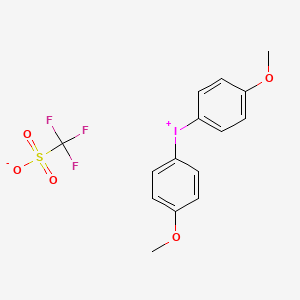
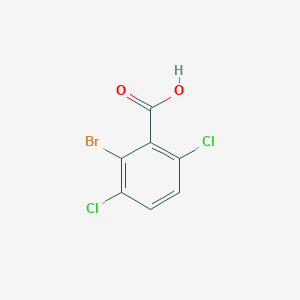
![Tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-4-carboxylate](/img/structure/B13697934.png)

